molecular formula C8H16ClNO2 B2585963 Methyl 2-aminohept-6-enoate;hydrochloride CAS No. 127949-67-1

Methyl 2-aminohept-6-enoate;hydrochloride

Cat. No.: B2585963
CAS No.: 127949-67-1
M. Wt: 193.67
InChI Key: AFNZTNJCOXFRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminohept-6-enoate;hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically found in a powdered form and is known for its stability under specific storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminohept-6-enoate;hydrochloride involves several steps. One common method includes the esterification of 2-aminohept-6-enoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminohept-6-enoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Methyl 2-aminohept-6-enoate;hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism by which Methyl 2-aminohept-6-enoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active compounds that participate in biochemical pathways.

Comparison with Similar Compounds

Methyl 2-aminohept-6-enoate;hydrochloride can be compared with other similar compounds such as:

    Methyl 2-aminohexanoate;hydrochloride: Similar structure but with one less carbon atom in the chain.

    Methyl 2-aminooctanoate;hydrochloride: Similar structure but with one more carbon atom in the chain.

    Ethyl 2-aminohept-6-enoate;hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-aminohept-6-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-4-5-6-7(9)8(10)11-2;/h3,7H,1,4-6,9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNZTNJCOXFRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCC=C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.